1,2-Diiodo-3-ethyl-6-fluorobenzene
Beschreibung
1,2-Diiodo-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
Eigenschaften
Molekularformel |
C8H7FI2 |
|---|---|
Molekulargewicht |
375.95 g/mol |
IUPAC-Name |
1-ethyl-4-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XZLOUCVWXSZPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)F)I)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-ethyl-6-fluorobenzene typically involves the iodination of 3-ethyl-6-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in a solvent like acetic acid or dichloromethane to facilitate the iodination process.
Industrial Production Methods
Industrial production of 1,2-Diiodo-3-ethyl-6-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different substituents replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or other reduced products.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-3-ethyl-6-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-3-ethyl-6-fluorobenzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine atom can engage in hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-3-ethylbenzene: Lacks the fluorine atom, resulting in different chemical properties.
1,2-Diiodo-4-ethyl-6-fluorobenzene: Positional isomer with different substitution pattern.
1,2-Diiodo-3-methyl-6-fluorobenzene: Methyl group instead of ethyl, affecting steric and electronic properties.
Uniqueness
1,2-Diiodo-3-ethyl-6-fluorobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both iodine and fluorine atoms allows for diverse interactions and applications in various fields.
Biologische Aktivität
1,2-Diiodo-3-ethyl-6-fluorobenzene is a halogenated aromatic compound with potential applications in biological research and medicinal chemistry. Its unique structure, characterized by the presence of iodine and fluorine substituents, suggests interesting reactivity patterns and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical formula for 1,2-diiodo-3-ethyl-6-fluorobenzene is CHFI. The presence of both iodine and fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity in various biological systems.
The biological activity of 1,2-diiodo-3-ethyl-6-fluorobenzene is primarily attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The iodine atoms serve as leaving groups, facilitating the introduction of new substituents. Additionally, the fluorine atom can modulate the electronic properties of the compound, affecting its interactions with biomolecules.
Biological Applications
- Precursor for Radiolabeled Compounds : This compound can be utilized as a precursor for synthesizing radiolabeled compounds used in imaging studies. Its derivatives may exhibit significant biological activity, making them candidates for drug development.
- Anticancer Activity : Research on similar halogenated compounds has indicated potential cytotoxic effects against cancer cells. For instance, studies on related dithiourea compounds demonstrated significant inhibition against various cancer cell lines . While specific data on 1,2-diiodo-3-ethyl-6-fluorobenzene is limited, its structural analogs suggest a possibility for similar activity.
- Antimicrobial Properties : Derivatives of halogenated benzene compounds have been investigated for antimicrobial properties. The presence of halogens often enhances the bioactivity of organic compounds.
Comparative Analysis with Related Compounds
To understand the unique biological activity of 1,2-diiodo-3-ethyl-6-fluorobenzene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1,2-Diiodo-4-ethyl-5-fluorobenzene | CHFI | Potential anticancer properties |
| 1,2-Diiodo-3-methyl-5-fluorobenzene | CHFI | Cytotoxicity against cancer cell lines |
| 1,2-Diiodo-3-ethyl-4-fluorobenzene | CHFI | Antimicrobial effects reported |
The comparison highlights that while all these compounds share similar halogenation patterns, their specific substitution positions can significantly influence their biological activities.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of various halogenated aromatic compounds. For example:
- A study focused on synthesis methods for producing halogenated benzene derivatives indicated that introducing iodine and fluorine could enhance reactivity towards electrophiles and nucleophiles alike .
- Another investigation into fluorinated analogs showed promising results in inhibiting specific enzymes related to cancer progression . These findings suggest that 1,2-diiodo-3-ethyl-6-fluorobenzene may also exhibit similar inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
